molecular formula C12H12O4 B014643 6,7-Dimethoxy-4-methylcoumarin CAS No. 4281-40-7

6,7-Dimethoxy-4-methylcoumarin

Cat. No. B014643
CAS RN: 4281-40-7
M. Wt: 220.22 g/mol
InChI Key: GBYDSYPGGDKWGZ-UHFFFAOYSA-N
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Description

6,7-Dimethoxy-4-methylcoumarin is a coumarin derivative, a class of compounds known for their diverse biological activities and chemical properties. Its synthesis, molecular structure, and properties have been studied to explore its potential in various fields.

Synthesis Analysis

The synthesis of 6,7-dimethoxy-4-methylcoumarin has been achieved through various methods. One approach involves the condensation of o-lithio dimethoxy-N-methyl-benzamides with propylene oxide, followed by acid-catalyzed cyclization reactions (Bhide & Brahmbhatt, 1980). Another method includes the preparation of hydroxyquinol triacetate from p-benzoquinone, followed by hydrolysis and cyclization in concentrated sulfuric acid, and then methylation to achieve the final compound with an overall yield of 74.4% (Xing Jian-feng, 2007).

Molecular Structure Analysis

The molecular structure of 6,7-dimethoxy-4-methylcoumarin has been elucidated and confirmed through various spectroscopic techniques, including IR and NMR spectroscopy. These analyses confirm the presence of dimethoxy groups and a methyl group as part of the coumarin nucleus.

Chemical Reactions and Properties

6,7-Dimethoxy-4-methylcoumarin participates in various chemical reactions, reflecting its reactive nature. It serves as a precursor in the synthesis of more complex molecules and demonstrates significant biological activities due to its structural features. Its derivatives exhibit a range of properties, including anti-inflammatory effects, as seen in studies where it suppressed pro-inflammatory mediators in LPS-induced RAW 264.7 cells by inhibiting the NF-κB and MAPK pathways (Kim et al., 2014).

Scientific Research Applications

  • Fluorescence Probe in Biological Systems : Ghose et al. (2018) reported that 6,7-dimethoxy-coumarin is an effective fluorescence probe for studying hydration dynamics in biologically relevant systems. This makes it useful in protein studies and as an enzyme substrate (Ghose et al., 2018).

  • Fluorescent Sensor for Aldehydes : According to Reddy and Reddy (2013), 6,7-diamino-4-methylcoumarin, a derivative, is highly fluorescent and serves as a sensor for electron-rich benzaldehydes and cinnamaldehydes (Reddy & Reddy, 2013).

  • Potential Antiangiogenic Effects : A study by Li et al. (2009) found that a new coumarin, 7-hydroxy-4,6-dimethoxy-5-methylcoumarin, shows potential antiangiogenic effects in zebrafish models (Li et al., 2009).

  • Herbicidal and Antifungal Activity : Zhao-li (2007) reported that 6,7-dimethoxy coumarin exhibits herbicidal activity against Amaranthus retroflexus roots and antifungal activity against various plant pathogens (Zhao-li, 2007).

  • Angiogenesis Inhibitor in Vascular Diseases : Nam et al. (2002) identified that the angiogenesis inhibitor 4-senecioyloxymethyl-6,7-dimethoxycoumarin could be a new treatment for vascular diseases due to its improved water solubility and enhanced inhibitory activity (Nam et al., 2002).

  • Cytotoxic and Antioxidant Properties : Çelikezen et al. (2020) found that 6-ethoxy-4-methylcoumarin exhibits slight cytotoxic effects at certain concentrations and shows antioxidant activity (Çelikezen et al., 2020).

  • Inhibition of Human Neutrophil Metabolism : Kabeya et al. (2013) reported that 4-methylcoumarin derivatives effectively inhibit human neutrophil oxidative metabolism and elastase activity, which could reduce tissue damage in inflammatory illnesses (Kabeya et al., 2013).

  • No Mutagenic or Genotoxic Effects : Maistro et al. (2015) demonstrated that 6,7-dihydroxycoumarin and 4-methylesculetin exhibit no mutagenic or genotoxic effects in vitro (Maistro et al., 2015).

  • Antioxidant Activity : Ćavar et al. (2009) discovered that select 4-methylcoumarins have antioxidant activity comparable to Trolox, suggesting roles in therapy and food preservation (Ćavar et al., 2009).

  • Anti-proliferative Effects in Cancer Cells : Thati et al. (2007) found that a copper(II) complex with 4-methylcoumarin exhibits potential anti-proliferative effects in human malignant cancer cells, with apoptosis being a key aspect of its effect (Thati et al., 2007).

Future Directions

Future research could explore the potential of 6,7-Dimethoxy-4-methylcoumarin in various applications. For instance, a series of 6,7-dimethoxy-4-anilinoquinolines possessing benzimidazole moiety were synthesized and identified as potent inhibitors of the tyrosine kinase c-Met . Another study discussed the effective synthesis of 7-hydroxy-4-substituted coumarins .

properties

IUPAC Name

6,7-dimethoxy-4-methylchromen-2-one
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H12O4/c1-7-4-12(13)16-9-6-11(15-3)10(14-2)5-8(7)9/h4-6H,1-3H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GBYDSYPGGDKWGZ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=O)OC2=CC(=C(C=C12)OC)OC
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H12O4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID90195494
Record name 6,7-Dimethoxy-4-methylcoumarin
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90195494
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

220.22 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

6,7-Dimethoxy-4-methylcoumarin

CAS RN

4281-40-7
Record name 6,7-Dimethoxy-4-methyl-2H-1-benzopyran-2-one
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=4281-40-7
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 6,7-Dimethoxy-4-methylcoumarin
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0004281407
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name 6,7-Dimethoxy-4-methylcoumarin
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90195494
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 6,7-DIMETHOXY-4-METHYLCOUMARIN
Source FDA Global Substance Registration System (GSRS)
URL https://gsrs.ncats.nih.gov/ginas/app/beta/substances/M95TSC752B
Description The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions.
Explanation Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Citations

For This Compound
70
Citations
KN Kim, HW Yang, SC Ko, YJ Ko, EA Kim, SW Roh… - EXCLI …, 2014 - ncbi.nlm.nih.gov
In this study, we investigated the ability of 6, 7-dimethoxy-4-methylcoumarin (DMC) to inhibit lipopolysaccharide (LPS)-induced expression of pro-inflammatory mediators in mouse …
V Ngoc Toan, N Dinh Thanh - Synthetic Communications, 2020 - Taylor & Francis
Hydroxy derivatives of 4-methyl-2H-chromen-2-one were prepared from hydroquinone and resorcinol through their reaction with ethyl acetoacetate. These hydroxy coumarins were then …
J Pina, CS de Castro, E Delgado-Pinar… - Journal of Molecular …, 2019 - Elsevier
A comprehensive investigation of the multiequilibria of 6,7‑dihydroxycoumarin (4‑methylesculetin, 67dH4MC) and of the monomethoxylated, 7‑hydroxy‑6‑methoxycoumarin or …
W Jivaramonaikul, P Rashatasakhon… - Photochemical & …, 2010 - Springer
Various substituted 4-methylcoumarin derivatives were synthesized in order to obtain photostable derivatives with UVA absorption property. It was found that substitution positions …
VA Zagorevskii, IA Zaitsev, DA Zykov… - Pharmaceutical …, 1969 - Springer
Conclusions The 3-(β-dialkylaminoethyl)-6,7-dimethoxy-4-methylcoumarins, 6-(β-dialkylaminoethoxy)-7-methoxy-and 6-methoxy-7-(β-dialkylaminoethoxy)-4-methylcoumarins were …
CL Céspedes, JG Avila, A Martínez… - Journal of agricultural …, 2006 - ACS Publications
Mexican tarragon (Tagetes lucida Cv. Asteraceae: Campanulatae) is an important, nutritious plant and an effective herbal medicine. Seven coumarins, 7,8-dihydroxycoumarin (4), …
Number of citations: 240 0-pubs-acs-org.brum.beds.ac.uk
J Sarrato, AL Pinto, G Malta, EG Röck, J Pina, JC Lima… - Molecules, 2021 - mdpi.com
A set of 3-ethynylaryl coumarin dyes with mono, bithiophenes and the fused variant, thieno [3,2-b] thiophene, as well as an alkylated benzotriazole unit were prepared and tested for dye-…
Number of citations: 11 0-www-mdpi-com.brum.beds.ac.uk
W Wang, H Li - Tetrahedron letters, 2004 - Elsevier
The title compounds are efficiently synthesized in high yields and with high enantioselectivity (>95% ee) by using a sequence in which the key step involves asymmetric hydrogenation …
T Kuniga, H Nesumi - VI International Symposium on Light in …, 2009 - actahort.org
Ultraviolet (UV) irradiation induces the accumulation of a phytoalexin, which has strong anti-fungal properties, scoparone (6, 7-dimethoxycoumarin), in the leaves and flavedo of Citrus. …
Number of citations: 9 www.actahort.org
M Dakanali, E Roussakis, AR Kay, HE Katerinopoulos - Tetrahedron letters, 2005 - Elsevier
A new, UV-excited fluorescent Zn 2+ indicator was synthesized and the spectral profile of its free and Zn 2+ bound forms were studied. The fluorescent properties of this probe are due to …

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